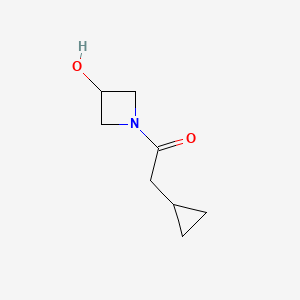
Methyl 4-(1-aminoethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1344194-88-2. It has a molecular weight of 186.25 and is typically stored at 4 degrees Celsius. The compound is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is 1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is a powder with a molecular weight of 186.25. It is typically stored at 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” derivatives have been used in the synthesis of new compounds active against Plasmodium falciparum , the parasite responsible for malaria . The most active molecules were found to be comparable to chloroquine, a commonly used antimalarial drug .
Treatment of Psychotic Disorders
This compound has been used in the synthesis of a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a target for the treatment of psychotic disorders such as schizophrenia . The synthesized compound, AP163, showed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout rats, a model of dopamine-dependent hyperlocomotion .
Synthesis of Antitubercular Agents
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .
Aminopyrazine Inhibitors
This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have various therapeutic applications, including as kinase inhibitors in cancer treatment .
Protein Kinase D Inhibitors
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D is a target for therapeutic intervention in various diseases, including cancer .
Catalyst for Asymmetric Hydrogenation
This compound is used in the synthesis of a scalable catalyst for asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals .
Safety And Hazards
“Methyl 4-(1-aminoethyl)piperidine-1-carboxylate” has been classified with the hazard statements H315, H318, and H335, indicating that it can cause skin irritation, eye damage, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)8-3-5-11(6-4-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMHKIQMIXYZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Fluoro-4-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468847.png)

![1-[2-(Methylsulfanyl)benzoyl]azetidin-3-ol](/img/structure/B1468851.png)
![2-[(3-Hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B1468852.png)









